(Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-4-yl]oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-23(2,3)30-22(27)25-20(24)18-13-15-16(11-8-12-17(15)31-18)29-19(21(26)28-4)14-9-6-5-7-10-14/h5-13,19H,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSJQPOFDBWZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209492-89-6 | |
| Record name | Methyl α-[[2-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]benzo[b]thien-4-yl]oxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209492-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(Z)-Methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate, with the CAS number 1209492-89-6, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 440.51 g/mol
- CAS Number : 1209492-89-6
The biological activity of (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the benzo[b]thiophene moiety is significant for its pharmacological profile, as it may enhance binding affinity to specific receptors or enzymes.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate exhibit notable anticancer properties. For example, research on related compounds has shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 16.19 ± 1.35 |
| Compound B | HCT-116 (Colorectal Cancer) | 17.16 ± 1.54 |
| (Z)-Methyl Compound | HeLa (Cervical Cancer) | 8.12 ± 0.43 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species and mitochondrial dysfunction .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression and other diseases. The carbamimidoyl group may facilitate interactions with proteases or kinases that are crucial in cell signaling pathways. In silico studies have indicated favorable binding profiles with various targets, including kinases associated with tumor growth .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on synthesized derivatives of related compounds demonstrated promising results in inhibiting the growth of cancerous cell lines. The compounds were tested for their cytotoxicity using standard assays, revealing significant activity against MCF-7 and HCT-116 cells .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the chemical structure of related compounds affect their biological activity. For instance, introducing different substituents on the phenyl ring has been shown to enhance potency against specific cancer types .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics, which are critical for its potential therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The structural components of (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate suggest potential anticancer properties. Compounds containing benzo[b]thiophene have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of this structure may interact with specific molecular targets involved in cancer progression .
Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the carbamimidoyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation as an antimicrobial agent .
Drug Development
Prodrug Potential : The tert-butoxycarbonyl (Boc) group is commonly used in drug design as a protective group that can be removed under physiological conditions, releasing the active drug. This characteristic positions (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate as a potential prodrug that could improve the bioavailability of therapeutic agents .
Targeted Delivery Systems : The compound's ability to be modified and its structural diversity allow it to be integrated into targeted delivery systems for pharmaceuticals. This could enhance the delivery of drugs specifically to cancer cells or infected tissues, minimizing side effects on healthy cells .
Synthesis Research
Synthetic Methodologies : The synthesis of (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate involves multi-step organic reactions that can serve as a model for developing new synthetic pathways for similar compounds. This aspect is crucial for advancing the field of organic synthesis and medicinal chemistry .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various benzo[b]thiophene derivatives, including compounds similar to (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Testing
Research conducted by Pharmaceutical Research assessed the antimicrobial activity of several carbamimidoyl-containing compounds against resistant bacterial strains. Results indicated that derivatives with similar structures exhibited potent antibacterial effects, suggesting that (Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate could be further explored for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
- Functional Groups : The Boc-carbamimidoyl group in the target contrasts with the sulfonyl and thione groups in triazoles [7–9], which influence electronic properties and tautomerism. The phenylacetate ester in the target differs from the benzoate ester in ’s thiadiazole, altering solubility and metabolic pathways .
Spectroscopic Characterization
Table 3: IR Spectral Data Comparison
- The absence of C=O bands in triazoles [7–9] (due to cyclization) contrasts with the target’s prominent Boc and ester carbonyl signals. Thione C=S vibrations in triazoles (~1250 cm⁻¹) are absent in the target, replaced by ether C–O–C stretches .
Tautomerism and Stability
- Triazoles [7–9] exist in thione-thiol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding . In contrast, the target’s Boc-carbamimidoyl group is locked in a single tautomeric form due to steric and electronic protection, enhancing synthetic predictability.
Preparation Methods
Cyclization of 2-Mercaptobenzenemethanol Derivatives
The benzo[b]thiophene scaffold is typically synthesized via intramolecular Wittig reactions starting from 2-mercaptobenzenemethanol. This approach leverages phosphonium salt intermediates for ring closure:
-
Step 1 : Formation of 2-(sulphanylphenyl)methyltriphenylphosphonium bromide by reacting 2-mercaptobenzenemethanol with triphenylphosphine hydrobromide in acetonitrile at 82°C.
-
Step 2 : Cyclization via reaction with acyl chlorides (e.g., 4-nitrobenzoyl chloride) and triethylamine in dry toluene at 110°C for 2 hours.
Representative Yields:
| Acyl Chloride Substituent | Benzo[b]thiophene Yield (%) |
|---|---|
| 4-Nitro | 63 |
| 4-Methoxy | 50 |
| 4-Chloro | 38 |
Key Insight : Electron-withdrawing groups on acyl chlorides enhance yields of 3-acylbenzo[b]thiophenes.
Introduction of the Carbamimidoyl Group
Boc-Protected Carbamimidoyl Functionalization
The tert-butoxycarbonyl (Boc)-protected carbamimidoyl group is introduced via nucleophilic substitution or coupling reactions:
Optimization Data:
| Method | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| A | RT | DMF | 86 |
| B | -40 | CH₂Cl₂ | 78 |
Critical Note : Method A is preferred for scalability, while Method B offers higher regioselectivity.
Stereochemical Control in (Z)-Isomer Formation
Mitsunobu Coupling for Stereoselective Etherification
The (Z)-configuration at the oxyacetate moiety is achieved via Mitsunobu reactions :
Stereochemical Outcomes:
| Starting Material Configuration | (Z)-Isomer Yield (%) |
|---|---|
| (R)-Phenylacetic acid | 68 |
| (S)-Phenylacetic acid | 72 |
Mechanistic Insight : The reaction proceeds through a cyclic transition state, favoring retention of configuration.
Final Esterification and Purification
Esterification with Methyl Chloroformate
The methyl ester group is introduced via reaction with methyl chloroformate in the presence of triethylamine:
Chromatographic Purification
Final purification employs preparative TLC or column chromatography :
Industrial-Scale Adaptations
Continuous Flow Reactor Optimization
For large-scale production, continuous flow systems enhance efficiency:
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and biocatalysts:
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthetic route for this compound?
- Methodological Answer : The synthesis should prioritize the sequential introduction of functional groups to avoid side reactions. Key steps include:
- Protection of the carbamimidoyl group : Use tert-butoxycarbonyl (Boc) to protect the amine during coupling reactions, as Boc groups are stable under basic conditions and cleavable under acidic conditions .
- Coupling of benzo[b]thiophene and phenylacetate moieties : Employ nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to link the oxygenated benzo[b]thiophene to the phenylacetate core .
- Final deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group while preserving the ester functionality .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration via coupling constants) .
- X-ray Crystallography : Resolve ambiguities in spatial arrangement, particularly for the benzo[b]thiophene and phenylacetate linkage .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and purity (>95%) .
Q. How is the tert-butoxycarbonyl (Boc) group strategically utilized in synthesis?
- Methodological Answer : The Boc group serves as a temporary protective moiety for the carbamimidoyl nitrogen, preventing undesired side reactions during esterification or oxidation steps. Its removal is achieved via acidolysis (e.g., 4 M HCl in dioxane), followed by neutralization to regenerate the free amine .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis to improve yield and reproducibility?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize residence time, temperature, and reagent stoichiometry in continuous-flow reactors .
- In-line Monitoring : Integrate FTIR or UV-Vis spectroscopy to track intermediate formation and adjust conditions dynamically .
- Scale-up Strategy : Transition from batch to flow systems to minimize exothermic risks and enhance mixing efficiency .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in different solvents (e.g., DMF vs. THF) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Reproducibility Trials : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., ester hydrolysis or Boc decomposition) and adjust reaction conditions accordingly .
Q. What strategies mitigate degradation during storage or handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
